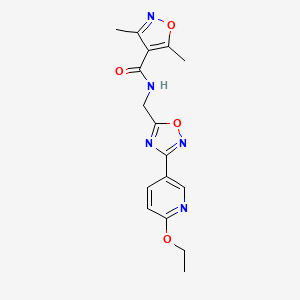

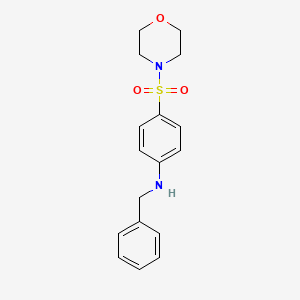

![molecular formula C12H8N4 B2505926 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile CAS No. 1368169-16-7](/img/structure/B2505926.png)

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile” is a compound that falls under the category of benzimidazoles . Benzimidazoles and their derivatives have gained tremendous importance over the past few decades due to their wide spectrum of biological activities and clinical applications . They are used in the development of novel synthetic analogs for various therapeutic disorders .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives under conditions of basic catalysis . Another method involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .

Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, the reaction of 2-aminobenzimidazole with unsaturated ketone derivatives in ethanol under basic catalysis conditions leads to the target compound .

Wissenschaftliche Forschungsanwendungen

Pharmacological Use

Pyrimido[1,2-a]benzimidazoles, which are structurally similar to 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile, have been studied for their pharmacological use . Nitrogen-containing heterocyclic compounds, such as these, form the basis of many natural and synthetic biologically active substances . They have a wide spectrum of biological activity and numerous therapeutic applications in medicine .

Antiviral Applications

Azoloazines, which contain fragments similar to the natural heterocycles purines and pyrimidines, are of great practical importance . Non-natural nucleosides like abacavir, famciclovir, and remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

Antibacterial Applications

Indole-based pyrido[1,2-a]benzimidazoles have shown considerable antibacterial activity against S. typhi . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially have similar antibacterial properties.

Anticancer Applications

Benzimidazole derivatives, which are structurally similar to 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile, have been studied for their anticancer activities . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in cancer research and treatment.

Antihypertensive Applications

Benzimidazole derivatives have also been studied for their antihypertensive activities . This suggests that 1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in the treatment of hypertension.

Synthesis of Heterocyclic Structures

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile could potentially be used in the synthesis of important heterocyclic structures with relevant biological activity . For example, non-aromatic cyclohexanones were used as the aryl source via a dehydrogenation–aromatization process using molecular oxygen as the green oxidant .

Zukünftige Richtungen

Benzimidazole and imidazopyridine scaffolds are considerably prevalent and have gained tremendous importance over the past few decades . They act as key pharmacophore motifs for the identification and optimization of lead structures to increase the medicinal chemistry toolbox . This suggests that “1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile” and similar compounds may continue to be of interest in the development of novel therapeutic agents.

Eigenschaften

IUPAC Name |

1-aminopyrido[1,2-a]benzimidazole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4/c13-7-8-5-6-11-15-9-3-1-2-4-10(9)16(11)12(8)14/h1-6H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKKYPJAPATLOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=C(C=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminopyrido[1,2-a]benzimidazole-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

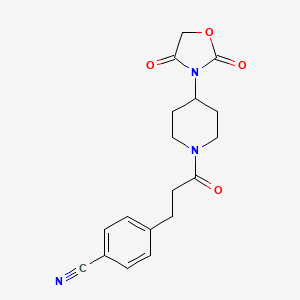

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![2-(2-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2505846.png)

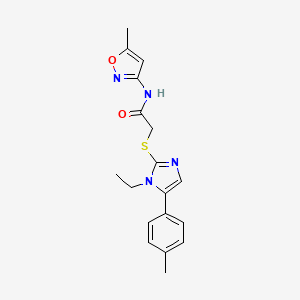

![methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine](/img/structure/B2505850.png)

![N-(4-ethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one](/img/structure/B2505852.png)

![2-[[4-(4-Ethoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2505853.png)

![1-(Iodomethyl)-7,7-dimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B2505854.png)

![3-{7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2505859.png)

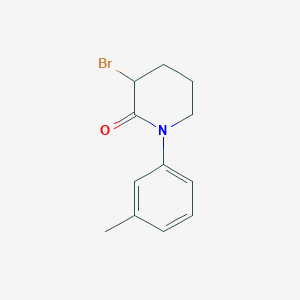

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)